molecular formula C7H12N2O3 B3196016 1-Ethyl-3-methylimidazolium bicarbonate CAS No. 947601-94-7

1-Ethyl-3-methylimidazolium bicarbonate

Cat. No.: B3196016
CAS No.: 947601-94-7
M. Wt: 172.18 g/mol
InChI Key: ULMGNXSIBNEBFL-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium bicarbonate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent ionic conductivity. These properties make ionic liquids particularly useful in various industrial and scientific applications. This compound is composed of an imidazolium cation and a bicarbonate anion, which contribute to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylimidazolium bicarbonate can be synthesized through a reaction between 1-ethyl-3-methylimidazolium chloride and sodium bicarbonate. The reaction typically occurs in an aqueous medium, where the chloride anion is replaced by the bicarbonate anion. The reaction conditions often involve moderate temperatures and stirring to ensure complete ion exchange.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and controlled reaction environments ensures the production of high-quality ionic liquid. The final product is usually purified through techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methylimidazolium bicarbonate undergoes various chemical reactions, including:

    Acid-Base Reactions: It can act as a base in reactions with acids, forming corresponding salts and water.

    Nucleophilic Substitution: The imidazolium cation can participate in nucleophilic substitution reactions, where the bicarbonate anion can be replaced by other nucleophiles.

    Complexation Reactions: It can form complexes with metal ions, which can be useful in catalysis and other applications.

Common Reagents and Conditions:

    Acids: Hydrochloric acid, sulfuric acid.

    Nucleophiles: Halides, cyanides.

    Metal Ions: Transition metals such as copper, nickel.

Major Products:

    Salts: Formation of various imidazolium salts.

    Complexes: Metal-imidazolium complexes.

Scientific Research Applications

1-Ethyl-3-methylimidazolium bicarbonate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high ionic strength and low volatility.

    Biology: Employed in the stabilization of enzymes and proteins, enhancing their activity and stability.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to dissolve a wide range of compounds.

    Industry: Utilized in electrochemical applications, such as in the development of batteries and supercapacitors, due to its high ionic conductivity and thermal stability.

Mechanism of Action

The mechanism by which 1-ethyl-3-methylimidazolium bicarbonate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π interactions. These interactions can stabilize transition states, enhance reaction rates, and improve the solubility of reactants and products. The bicarbonate anion can act as a buffer, maintaining pH stability in various chemical and biological systems.

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium bicarbonate
  • 1-Ethyl-3-methylimidazolium chloride
  • 1-Ethyl-3-methylimidazolium acetate

Comparison: 1-Ethyl-3-methylimidazolium bicarbonate is unique due to its bicarbonate anion, which imparts buffering capacity and enhances its solubility in water compared to other imidazolium-based ionic liquids. Its thermal stability and ionic conductivity are comparable to other imidazolium salts, but its specific interactions with bicarbonate make it particularly useful in applications requiring pH control and biocompatibility.

Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;hydrogen carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.CH2O3/c1-3-8-5-4-7(2)6-8;2-1(3)4/h4-6H,3H2,1-2H3;(H2,2,3,4)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMGNXSIBNEBFL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.C(=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60723460
Record name 1-Ethyl-3-methyl-1H-imidazol-3-ium hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947601-94-7
Record name 1-Ethyl-3-methyl-1H-imidazol-3-ium hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ETHYL-3-METHYLIMIDAZOLIUM HYDROGEN CARBONATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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